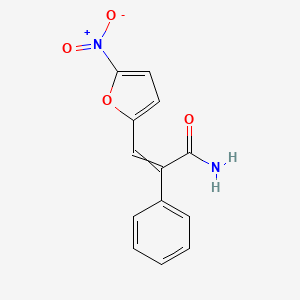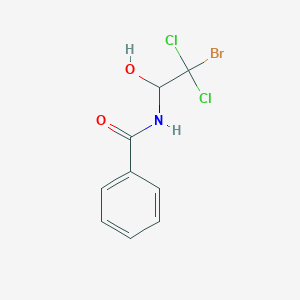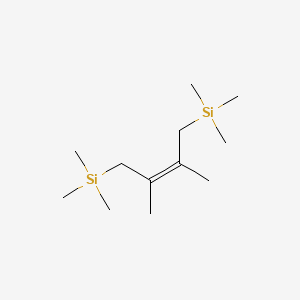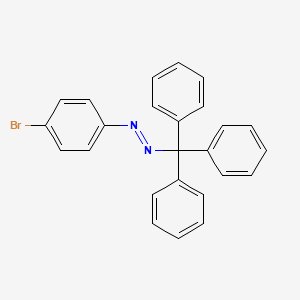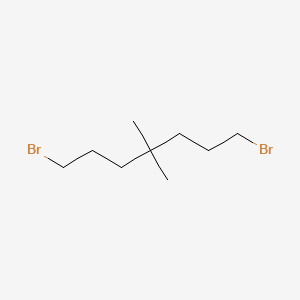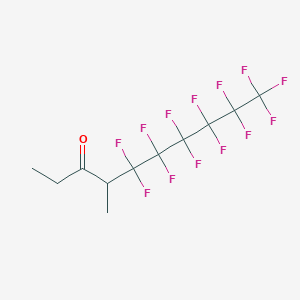
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is a fluorinated ketone with a unique structure characterized by multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one typically involves the fluorination of a precursor compound. One common method is the direct fluorination of 4-methyldecan-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of the fluorination process is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence pathways involved in cell signaling, enzyme activity, and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in the synthesis of specialty polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with applications in industrial processes.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is unique due to its specific arrangement of fluorine atoms and its ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
56778-56-4 |
|---|---|
Fórmula molecular |
C11H9F13O |
Peso molecular |
404.17 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-methyldecan-3-one |
InChI |
InChI=1S/C11H9F13O/c1-3-5(25)4(2)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4H,3H2,1-2H3 |
Clave InChI |
KQWISRNLGYHBRR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


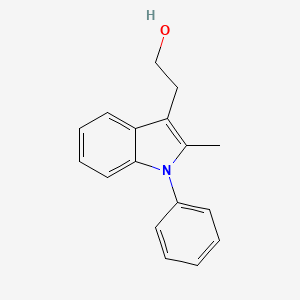
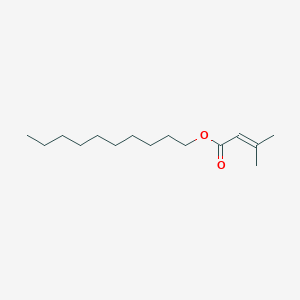
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
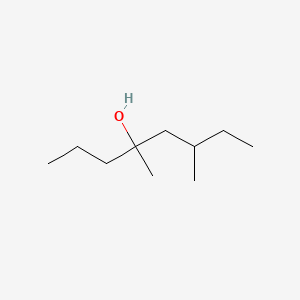
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

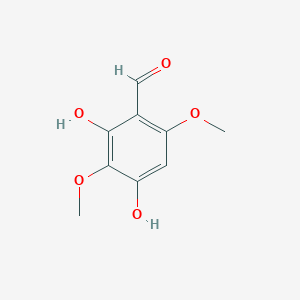
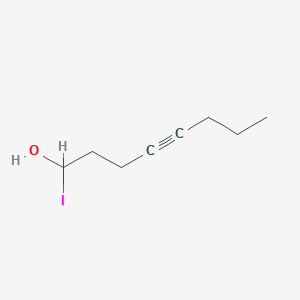
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
